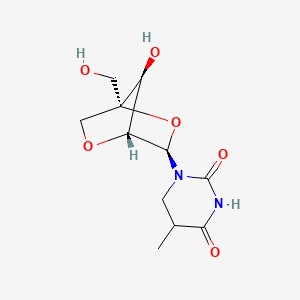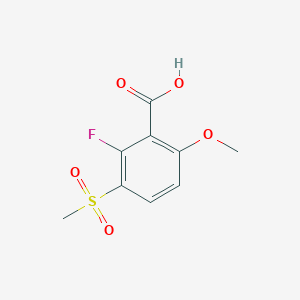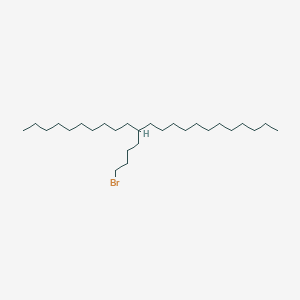![molecular formula C15H10Cl2N2O2 B12334138 (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334138.png)
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a synthetic organic compound that features prominently in various chemical research and industrial applications. This compound is characterized by the presence of chlorophenyl groups and a hydrazinylidene moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties. Studies often focus on understanding how the compound interacts with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Research may involve screening for activity against various diseases and optimizing the compound’s pharmacokinetic properties.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism by which (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinylidene derivatives and chlorophenyl-containing molecules. Examples include:
- (2Z)-3-(4-bromophenyl)-2-[2-(4-bromophenyl)hydrazin-1-ylidene]-3-oxopropanal
- (2Z)-3-(4-methylphenyl)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxopropanal
Uniqueness
The uniqueness of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal lies in its specific substitution pattern and the presence of chlorophenyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C15H10Cl2N2O2 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
(Z)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9-,19-18? |
InChIキー |
ZJIRQSLZINBFRP-IXFCOJHASA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
![4-[(1S)-1-aminobutyl]phenol](/img/structure/B12334059.png)

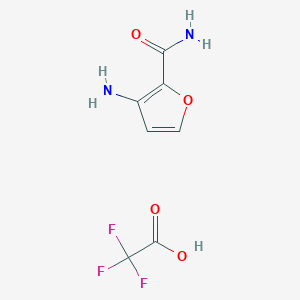

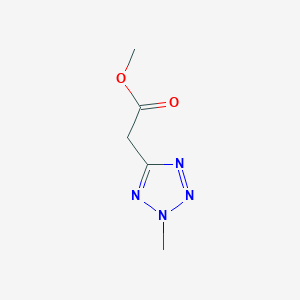
![Benzoic acid, 3,4,5-tris[[3,4,5-tris(dodecyloxy)phenyl]methoxy]-](/img/structure/B12334087.png)

![[1,2,3]Triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B12334111.png)
![(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B12334116.png)

